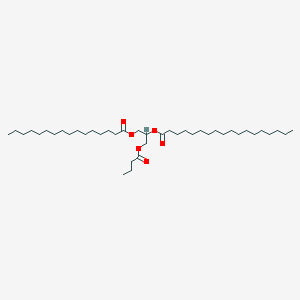

1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

Description

Properties

IUPAC Name |

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDICJGWYEVKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol involves the esterification of glycerol with palmitic acid, stearic acid, and butyric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . Industrial production methods may involve enzymatic processes using lipases to achieve regioselective esterification .

Chemical Reactions Analysis

1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester groups with alcohols, producing new esters and glycerol.

Common reagents and conditions for these reactions include water and acids for hydrolysis, oxygen or peroxides for oxidation, and alcohols with catalysts for transesterification .

Scientific Research Applications

1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol is widely used in scientific research, particularly in the following areas:

Lipid Biochemistry: It is used to study the stereospecificity and typoselectivity of lipases.

Pharmaceutical Development: The compound serves as a model substrate for developing lipase inhibitors and other lipid-related drugs.

Nutritional Science: It is used to investigate the metabolic pathways of triacylglycerols and their impact on health.

Industrial Applications: The compound is used in the formulation of various lipid-based products, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol involves its interaction with lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol . These free fatty acids can then participate in various metabolic pathways, influencing cellular processes and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Differences :

Backbone Complexity :

- The target compound uses ethylene glycol as its backbone, whereas glycerides (e.g., CAS 14015-55-5) utilize glycerol, introducing hydroxyl groups that enhance hydrophilicity .

- Heterocyclic derivatives (e.g., oxazoline-based esters) exhibit unique reactivity due to nitrogen-containing rings, unlike purely aliphatic esters .

Chain Length and Branching :

- The target compound combines C16:0 (palmitate) and C18:0 (stearate) chains, while simpler esters (e.g., ethyl stearate) have a single acyl chain .

- Triesters (e.g., C₄₇H₉₀O₆) incorporate three acyl groups, increasing molecular weight and hydrophobicity .

Functional Properties :

- Ethyl stearate (C18:C2) is more volatile (lower molecular weight) and less thermally stable than the target compound .

- Glycerol-based esters (e.g., CAS 14015-55-5) are biologically relevant in lipid membranes, whereas the target compound’s role is linked to microbial metabolite modulation .

Biological Activity :

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester , is a derivative that combines structural elements of octadecanoic acid with specific functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula for Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is with a molecular weight of approximately 863.4 g/mol. Its structure includes:

- An octadecanoic acid backbone

- Alkoxy functional groups that could enhance solubility and bioavailability.

Fatty Acid Metabolism

Fatty acids play critical roles in cellular metabolism. Octadecanoic acid has been shown to influence lipid metabolism and storage in various studies. Research indicates that fatty acids can modulate gene expression related to lipid metabolism, impacting conditions such as obesity and diabetes .

Anti-inflammatory Properties

Several studies suggest that derivatives of fatty acids exhibit anti-inflammatory effects. For instance, octadecanoic acid esters have been reported to reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Research has indicated that certain fatty acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that octadecanoic acid derivatives can scavenge free radicals effectively, contributing to cellular protection mechanisms .

Case Studies

The biological activities of octadecanoic acid and its derivatives are mediated through several mechanisms:

- Gene Regulation : Fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in fatty acid oxidation and glucose metabolism .

- Cell Signaling : They may influence signaling pathways associated with inflammation and oxidative stress response.

- Membrane Fluidity : The incorporation of fatty acids into cell membranes can affect membrane fluidity and function, influencing cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.